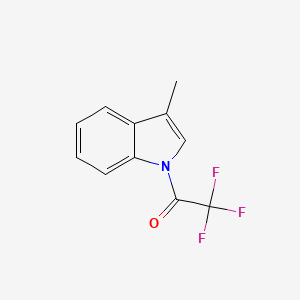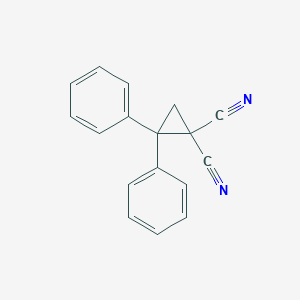
2,2-Diphenylcyclopropane-1,1-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Diphenylcyclopropane-1,1-dicarbonitrile is an organic compound with the molecular formula C17H12N2 It is characterized by a cyclopropane ring substituted with two phenyl groups and two cyano groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenylcyclopropane-1,1-dicarbonitrile typically involves the cyclopropanation of diphenylacetylene with a suitable reagent such as diethyl malonate, followed by the introduction of cyano groups. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
2,2-Diphenylcyclopropane-1,1-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of benzophenone derivatives or benzoic acid derivatives.
Reduction: Formation of diphenylcyclopropane-1,1-diamine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.
科学研究应用
2,2-Diphenylcyclopropane-1,1-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of small molecules with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 2,2-Diphenylcyclopropane-1,1-dicarbonitrile involves its interaction with molecular targets through its cyano and phenyl groups. These interactions can lead to the modulation of biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,6-Diphenylphenol: Another compound with phenyl groups, but with different functional groups and structural features.
1,1-Diphenylethylene: Similar in having phenyl groups but differs in the presence of a double bond instead of a cyclopropane ring.
Uniqueness
2,2-Diphenylcyclopropane-1,1-dicarbonitrile is unique due to its cyclopropane ring structure, which imparts significant strain and reactivity compared to other similar compounds. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new synthetic methodologies.
属性
分子式 |
C17H12N2 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC 名称 |
2,2-diphenylcyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C17H12N2/c18-12-16(13-19)11-17(16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10H,11H2 |
InChI 键 |
KZQNSNGUWAXRBP-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenyl [1,1'-biphenyl]-3-carboxylate](/img/structure/B14116216.png)
![N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14116222.png)
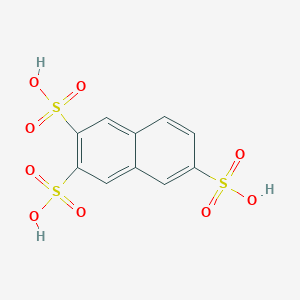
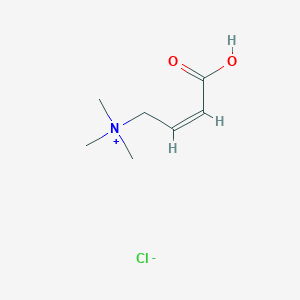
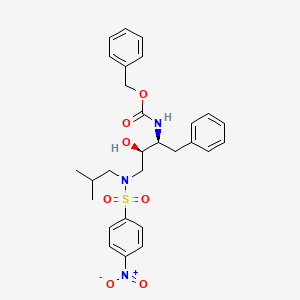
![1-(3-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116245.png)
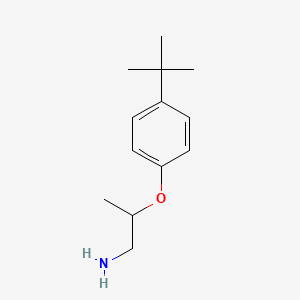

![3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14116275.png)
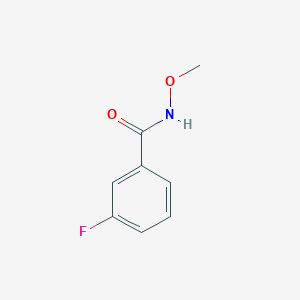
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B14116283.png)
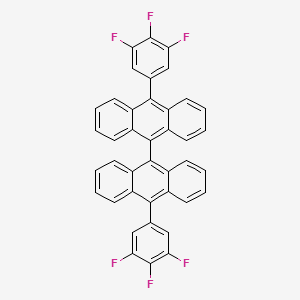
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/structure/B14116299.png)
